6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N’-(methoxymethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a chlorobenzyl sulfanyl group, an ethyl group, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N’-(methoxymethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base to form the triazole derivative. The final step involves the reaction of the triazole derivative with N-ethyl-N’-(methoxymethyl)-1,3,5-triazine-2,4-diamine under appropriate reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N’-(methoxymethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N’-(methoxymethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N’-(methoxymethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the triazine and triazole rings allows for specific interactions with biological macromolecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chlorobenzyl)sulfanyl]-2-phenyl-4-pyrimidinylamine
- 6-[(4-Chlorobenzyl)sulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-1,3,5-triazine
Uniqueness
The uniqueness of 6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N’-(methoxymethyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both triazine and triazole rings, along with the chlorobenzyl sulfanyl group, makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H19ClN8OS |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
6-[3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-1-yl]-4-N-ethyl-2-N-(methoxymethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H19ClN8OS/c1-3-18-13-21-14(20-10-26-2)23-15(22-13)25-9-19-16(24-25)27-8-11-4-6-12(17)7-5-11/h4-7,9H,3,8,10H2,1-2H3,(H2,18,20,21,22,23) |
InChI Key |
CWJCWYHSWXGTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2C=NC(=N2)SCC3=CC=C(C=C3)Cl)NCOC |
Origin of Product |
United States |
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